![molecular formula C20H17ClN6O2 B2844032 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide CAS No. 881073-25-2](/img/structure/B2844032.png)
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring. Attached to this core are a 3-chloro-4-methylphenyl group and a 4-methoxybenzohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the phenyl and benzohydrazide groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzohydrazide group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves several steps, starting from basic reactants to yield compounds with potential biological activities. For instance, derivatives synthesized through the reaction of pyrazoloxazine with hydroxylamine hydrochloride, urea, and other reactants showed significant anticancer activities. Notably, a specific derivative displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, emphasizing its potential as an anticancer agent (Abdellatif et al., 2014).
Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone and other compounds yielded pyrazolo[1,5-a]pyrimidine derivatives. These synthesized compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential use in developing cancer treatments (Hassan et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel oxadiazoles synthesized from substituted-benzoic acid showed significant antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009). Additionally, substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and found to possess significant anti-inflammatory activities, highlighting their potential use in developing anti-inflammatory drugs (Fahmy et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have pharmacological potential as antiviral, antimicrobial, and antitumor agents . They have also been associated with the treatment of Parkinson’s disease and various types of cancer .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidines can interact with their targets to inhibit their function, which can lead to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their targets .
Pharmacokinetics
The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .
Result of Action
Compounds with similar structures have demonstrated good to moderate anticancer activity, most notably against renal cancer cell lines .
Action Environment
It is known that the stability of similar compounds can be affected by factors such as temperature and the presence of water .
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug candidate, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-3-6-14(9-17(12)21)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)13-4-7-15(29-2)8-5-13/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVOFGLKUSXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

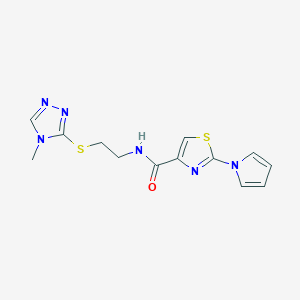
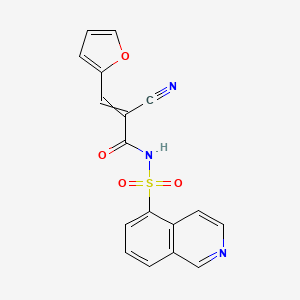
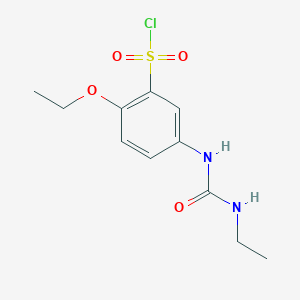
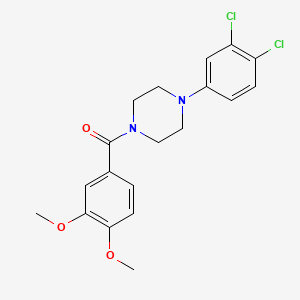
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
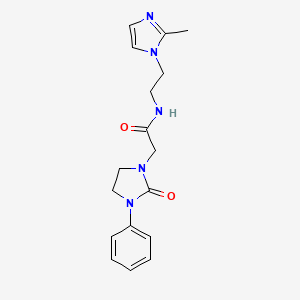
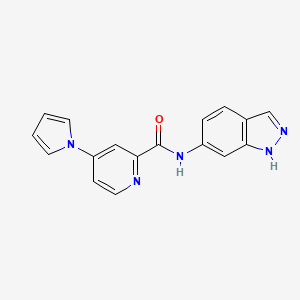
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)
![2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2843959.png)
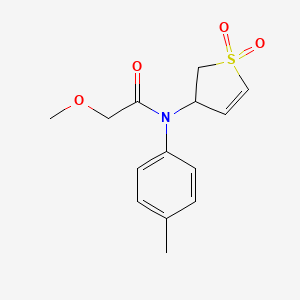
![4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2843965.png)
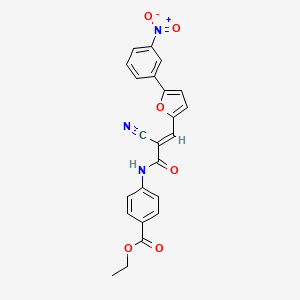
![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)
